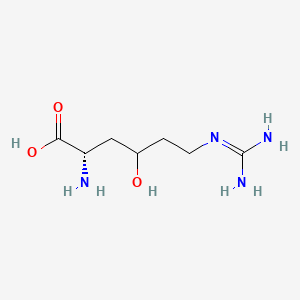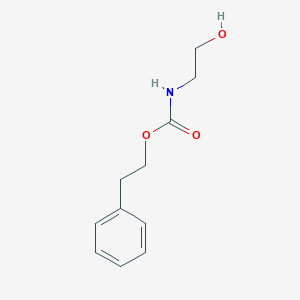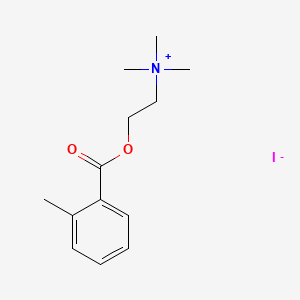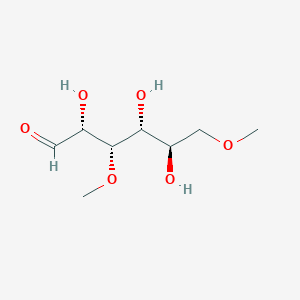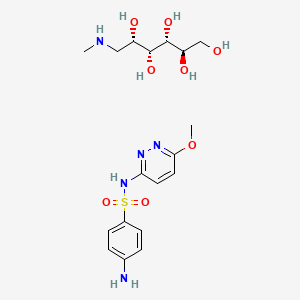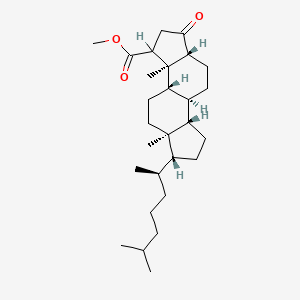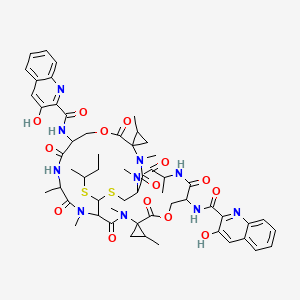
Antibiotic UK 63052
Vue d'ensemble
Description
Antibiotic UK 63052 is a cyclodepsipeptide antibiotic isolated from the bacterium Streptomyces species SNA15896. This compound exhibits significant antimicrobial and antitumor activities . The chemical structure of this compound includes a unique combination of quinaldic acid and sulfur substitutions, contributing to its potent biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antibiotic UK 63052 is primarily obtained through fermentation processes involving the bacterium Streptomyces braegensis subspecies japonicus . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors, where optimal conditions such as temperature, pH, and nutrient supply are maintained to maximize yield. The antibiotic is then extracted from the culture medium and purified using advanced chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Antibiotic UK 63052 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the sulfur-containing groups within the molecule.
Substitution: Substitution reactions can occur at the quinaldic acid moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired analog.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Applications De Recherche Scientifique
Antibiotic UK 63052 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying cyclodepsipeptide synthesis and structure-activity relationships.
Biology: The compound is used to investigate bacterial metabolism and the mechanisms of antibiotic resistance.
Medicine: Due to its antitumor properties, this compound is explored as a potential chemotherapeutic agent.
Industry: The antibiotic is utilized in the development of new antimicrobial agents and as a reference standard in quality control processes
Mécanisme D'action
Antibiotic UK 63052 exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound binds to specific molecular targets, leading to the inhibition of essential cellular processes and ultimately causing cell death. The antitumor activity is attributed to its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Antibiotic UK 63598: Another quinomycin-like antibiotic with similar structural features but different biological activities.
Antibiotic UK 65662: A related compound with variations in the quinaldic acid and sulfur substitutions.
Uniqueness: Antibiotic UK 63052 is unique due to its specific combination of quinaldic acid and sulfur substitutions, which contribute to its potent antimicrobial and antitumor activities. Its distinct structure and mechanism of action set it apart from other similar compounds .
Propriétés
InChI |
InChI=1S/C56H68N10O14S2/c1-11-29(4)82-52-43-51(76)66(10)56(23-28(56)3)54(78)80-25-36(61-46(71)41-39(67)20-32-16-12-14-18-34(32)59-41)44(69)57-30(5)48(73)63(7)38(26-81-52)50(75)65(9)55(22-27(55)2)53(77)79-24-37(45(70)58-31(6)49(74)64(43)8)62-47(72)42-40(68)21-33-17-13-15-19-35(33)60-42/h12-21,27-31,36-38,43,52,67-68H,11,22-26H2,1-10H3,(H,57,69)(H,58,70)(H,61,71)(H,62,72) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRZWDEEDQLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1C2C(=O)N(C3(CC3C)C(=O)OCC(C(=O)NC(C(=O)N(C(CS1)C(=O)N(C4(CC4C)C(=O)OCC(C(=O)NC(C(=O)N2C)C)NC(=O)C5=NC6=CC=CC=C6C=C5O)C)C)C)NC(=O)C7=NC8=CC=CC=C8C=C7O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H68N10O14S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1169.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120763-23-7 | |
| Record name | UK 63052 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120763237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


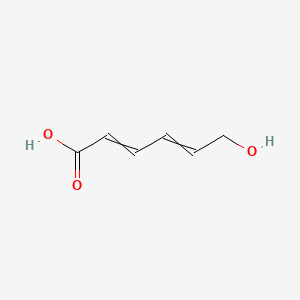


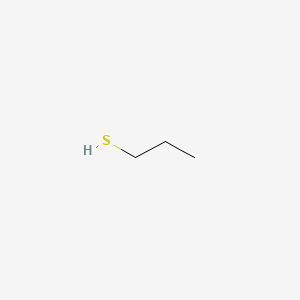

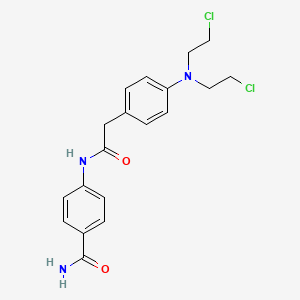
![(2S,3R,4S,5R,6S)-2-methyl-6-phenoxy-3-[[(1R)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]oxane-3,4,5-triol](/img/structure/B1203658.png)
